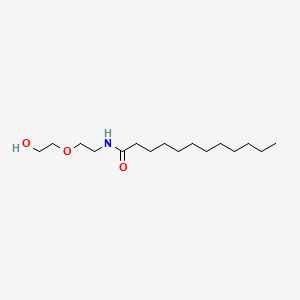
PEG-3 Lauramide
Vue d'ensemble
Description
PEG-3 Lauramide, also known as Polyethylene Glycol Lauramide, is a non-ionic surfactant widely used in various industries, particularly in cosmetics and personal care products. It is derived from lauric acid, a fatty acid commonly found in coconut oil and palm kernel oil. The compound is known for its emulsifying properties, which allow it to stabilize mixtures of oil and water, making it an essential ingredient in creams, lotions, and other formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
PEG-3 Lauramide is synthesized through the ethoxylation of lauramide. The process involves the reaction of lauric acid with ethanolamine to form lauramide, which is then ethoxylated with ethylene oxide to produce this compound. The reaction conditions typically include a temperature range of 150-200°C and the presence of a catalyst such as potassium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale ethoxylation reactors where precise control of temperature, pressure, and catalyst concentration is maintained to ensure consistent product quality. The process is highly efficient and can be scaled up to meet commercial demands .
Analyse Des Réactions Chimiques
Types of Reactions
PEG-3 Lauramide primarily undergoes reactions typical of amides and ethoxylated compounds. These include:
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form lauric acid and polyethylene glycol.
Substitution: The amide group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Lauric acid and polyethylene glycol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Substituted amides and other derivatives.
Applications De Recherche Scientifique
PEG-3 Lauramide has a wide range of applications in scientific research:
Mécanisme D'action
PEG-3 Lauramide exerts its effects primarily through its surfactant properties. The molecule consists of a hydrophobic lauric acid tail and a hydrophilic polyethylene glycol head. This amphiphilic structure allows it to reduce the surface tension between oil and water, forming stable emulsions. The hydrophilic head interacts with water molecules, while the hydrophobic tail interacts with oil molecules, effectively bridging the two phases .
Comparaison Avec Des Composés Similaires
Similar Compounds
- PEG-2 Lauramide
- PEG-4 Lauramide
- PEG-5 Lauramide
- PEG-6 Lauramide
- PEG-7 Lauramide
Uniqueness
Compared to its analogs, PEG-3 Lauramide offers a balance between hydrophilicity and hydrophobicity, making it particularly effective in forming stable emulsions. Its intermediate chain length provides optimal solubility and emulsifying properties, which are essential for various applications in cosmetics and personal care products .
Propriétés
Numéro CAS |
20138-28-7 |
|---|---|
Formule moléculaire |
C16H33NO3 |
Poids moléculaire |
287.44 g/mol |
Nom IUPAC |
N-[2-(2-hydroxyethoxy)ethyl]dodecanamide |
InChI |
InChI=1S/C16H33NO3/c1-2-3-4-5-6-7-8-9-10-11-16(19)17-12-14-20-15-13-18/h18H,2-15H2,1H3,(H,17,19) |
Clé InChI |
SIFSGJHNINUHSG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCCOCCO |
Numéros CAS associés |
26635-75-6 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(tert-butyldimethylsilyl)-5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B8778432.png)
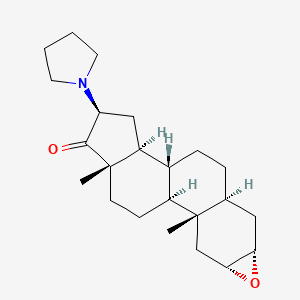
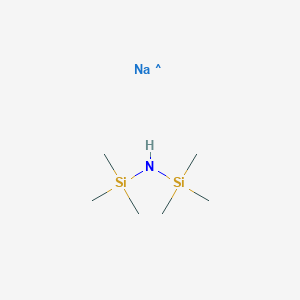
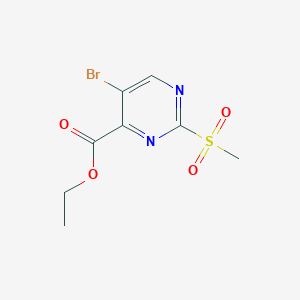
![7-Hydroxy-6,7-dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile](/img/structure/B8778469.png)
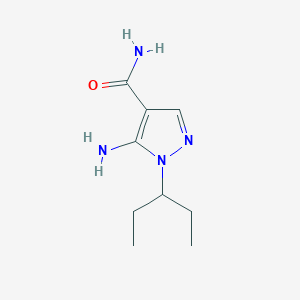
![7-Chloro-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B8778473.png)
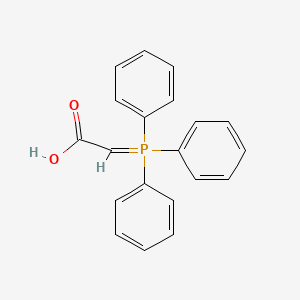
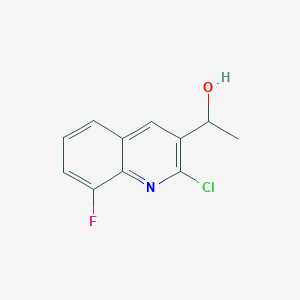
![2-Butylimidazo[4,5-c]pyridine](/img/structure/B8778478.png)
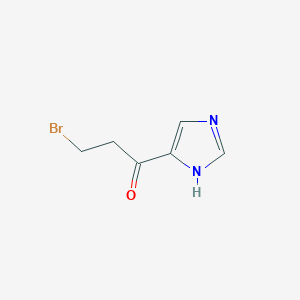
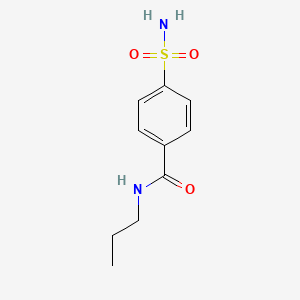
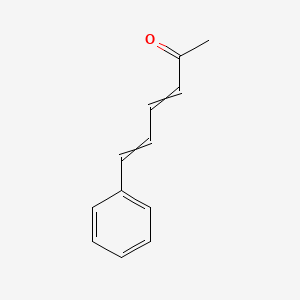
![[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methanol](/img/structure/B8778523.png)
